"synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one"
"synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one"
An In-depth Technical Guide on the Synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one
Abstract
Coumarins, a prominent class of benzopyran-2-one derivatives, are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and unique photochemical properties.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis of a specific substituted coumarin, 3-Acetyl-8-allyl-2H-chromen-2-one. The described synthetic strategy is a robust two-part process, commencing with the synthesis of the key intermediate, 2-hydroxy-3-allylbenzaldehyde, via a thermally induced Claisen rearrangement, followed by a piperidine-catalyzed Knoevenagel condensation with ethyl acetoacetate to yield the target molecule. This document offers detailed, step-by-step protocols, mechanistic insights, and characterization data, designed for researchers, chemists, and professionals in drug development.
Strategic Approach: A Two-Stage Synthesis
The synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one is most efficiently approached by dissecting the molecule into its core components. The coumarin ring system substituted with a 3-acetyl group is reliably formed via a Knoevenagel condensation between an appropriately substituted salicylaldehyde and an active methylene compound, in this case, ethyl acetoacetate.[2][3] Therefore, the primary challenge lies in the preparation of the requisite starting material: 2-hydroxy-3-allylbenzaldehyde.
This intermediate is strategically synthesized from commercially available salicylaldehyde. The synthesis employs a classic[4][4]-sigmatropic rearrangement, the Claisen rearrangement, which is a powerful and predictable method for forming carbon-carbon bonds by rearranging an allyl aryl ether.[5][6] This two-stage approach, outlined below, provides a high-yielding and scalable route to the target compound.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from salicylaldehyde to 3-Acetyl-8-allyl-2H-chromen-2-one.
Caption: Overall synthetic pathway for 3-Acetyl-8-allyl-2H-chromen-2-one.
Part I: Synthesis of the Key Intermediate: 2-Hydroxy-3-allylbenzaldehyde
This phase involves two critical steps: the formation of an allyl ether followed by its thermal rearrangement.
Step 2.1: O-Allylation of Salicylaldehyde
The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, potassium carbonate, to form a phenoxide. This nucleophile then attacks allyl bromide in an SN2 reaction to yield 2-(allyloxy)benzaldehyde. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Synthesis of 2-(Allyloxy)benzaldehyde
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (0.10 mol, 12.21 g) and anhydrous acetone (250 mL).
-
Add anhydrous potassium carbonate (0.15 mol, 20.73 g) to the solution. The potassium carbonate acts as the base and is used in excess to ensure complete deprotonation of the phenol.
-
Add allyl bromide (0.11 mol, 13.31 g, 9.5 mL) dropwise to the stirring mixture.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the salicylaldehyde spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).
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Wash the solid residue with a small amount of acetone.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(allyloxy)benzaldehyde as an oil. This intermediate is often sufficiently pure for the next step.
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 0.10 | 12.21 g |
| Allyl Bromide | C₃H₅Br | 120.98 | 0.11 | 9.5 mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.15 | 20.73 g |
| Acetone | C₃H₆O | 58.08 | - | 250 mL |
Step 2.2: Thermal Claisen Rearrangement
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[6] Heating the 2-(allyloxy)benzaldehyde initiates a[4][4]-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the aromatic ring.[5][7] This intramolecular process is driven by the formation of a more stable carbonyl group in the intermediate, which then rapidly tautomerizes to the stable phenolic product, 2-hydroxy-3-allylbenzaldehyde.[8]
Experimental Protocol: Synthesis of 2-Hydroxy-3-allylbenzaldehyde
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Place the crude 2-(allyloxy)benzaldehyde from the previous step into a flask suitable for high-temperature reactions, equipped with a reflux condenser and a nitrogen inlet.
-
Heat the oil under an inert nitrogen atmosphere to 180-200 °C. The reaction is typically conducted neat (without solvent).[9][10]
-
Maintain this temperature for 2-3 hours. The progress of the rearrangement can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The resulting dark oil is the crude 2-hydroxy-3-allylbenzaldehyde.
-
Purify the product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure liquid.
Part II: Synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one
The final stage of the synthesis is the construction of the coumarin ring system via a Knoevenagel condensation.
Step 3.1: Knoevenagel Condensation and Intramolecular Cyclization
This reaction involves the condensation of the aldehyde group of 2-hydroxy-3-allylbenzaldehyde with the active methylene group of ethyl acetoacetate.[1] Piperidine serves as a weak base catalyst, deprotonating the ethyl acetoacetate to form an enolate.[2] The enolate then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type intermediate rapidly dehydrates. The final, irreversible step is an intramolecular transesterification, where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable lactone ring of the coumarin product.[2]
Experimental Protocol: Synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one
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In a 250 mL round-bottom flask, dissolve 2-hydroxy-3-allylbenzaldehyde (0.05 mol, 8.11 g) and ethyl acetoacetate (0.05 mol, 6.51 g, 6.4 mL) in ethanol (100 mL).
-
To this stirring solution, add piperidine (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux for 3-4 hours. A precipitate of the product may form as the reaction proceeds.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline 3-Acetyl-8-allyl-2H-chromen-2-one.
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| 2-Hydroxy-3-allylbenzaldehyde | C₁₀H₁₀O₂ | 162.19 | 0.05 | 8.11 g |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.05 | 6.4 mL |
| Piperidine | C₅H₁₁N | 85.15 | Cat. | 0.5 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 100 mL |
| Product | Formula | MW ( g/mol ) | Appearance | Expected Yield |
| 3-Acetyl-8-allyl-2H-chromen-2-one | C₁₄H₁₂O₃ | 228.24 | Yellowish solid | 75-85% |
Characterization and Purity Assessment
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Silica gel plates with a hexane:ethyl acetate (7:3) mobile phase.
-
Melting Point: Expected to be in the range of 118-122 °C.[1]
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 1720-1740 (lactone C=O), 1670-1690 (acetyl C=O), and 1600-1610 (C=C).[11]
-
¹H NMR (CDCl₃, δ ppm): Expected signals include a singlet for the acetyl protons (~2.7 ppm), signals for the allyl group (protons at ~3.5 ppm, ~5.1 ppm, and ~5.9 ppm), and aromatic protons in the region of 7.2-7.8 ppm, including a characteristic singlet for the C4 proton of the coumarin ring (~8.5 ppm).[1]
-
¹³C NMR (CDCl₃, δ ppm): Expected signals for the two carbonyl carbons (~196 ppm for acetyl, ~160 ppm for lactone), and other aromatic and aliphatic carbons.[1]
-
Mass Spectrometry (ESI-TOF): Calculated for C₁₄H₁₃O₃ [M+H]⁺: 229.0865, Found: ~229.0860.
Conclusion
This guide details a reliable and efficient synthetic route for 3-Acetyl-8-allyl-2H-chromen-2-one. The pathway leverages two fundamental and well-understood organic reactions: the Claisen rearrangement for the key C-C bond formation on the aromatic ring, and the Knoevenagel condensation for the construction of the 3-acetylcoumarin core. The provided protocols are robust and can be scaled for various research and development needs, providing a solid foundation for the synthesis of this and other similarly substituted coumarin derivatives.
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